1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one is a complex organic compound classified within the imidazolidinone family. This compound features an imidazolidinone ring, a piperidine moiety, and a pyrazine-derived substituent, which contribute to its unique chemical and biological properties. The compound is recognized by its CAS number 2034502-33-3 and has a molecular formula of CHNO with a molecular weight of approximately 395.5 g/mol .
The synthesis of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one typically involves multi-step organic reactions. The synthetic routes often utilize polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), along with catalysts like triethylamine or potassium carbonate to facilitate the reactions.
The molecular structure of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one includes:
The structural representation can be described using the SMILES notation: Cc1ccc(N2CCN(CC(=O)N3CCCC(Oc4cnccn4)C3)C2=O)cc1, which provides insights into the connectivity of atoms within the molecule .
The compound can undergo several types of chemical reactions:
Common reagents utilized in these reactions include:
The mechanism of action for 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one involves interactions with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological effects such as inhibition of disease pathways. This interaction is critical for its potential therapeutic applications in fields such as oncology and infectious diseases .
While specific values for density, boiling point, and melting point are often not disclosed for proprietary compounds like this one, it is essential to note that the compound's stability and solubility can vary based on its structure.
The compound exhibits properties typical of imidazolidinones, including:
Relevant analyses may include spectroscopic methods (NMR, IR) to confirm structure and purity .
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one has diverse applications in scientific research:
This compound's unique combination of functional groups makes it a valuable subject for ongoing research in both academic and industrial settings.
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: